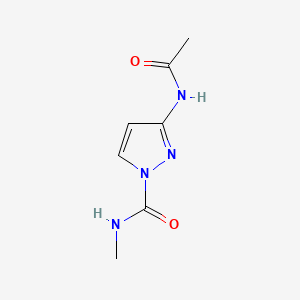
Hydroxy Meprobamate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy Meprobamate-d4 is an isotopically labelled analogue of Hydroxy Meprobamate. It is a deuterated form of Hydroxy Meprobamate, where four hydrogen atoms are replaced by deuterium. Hydroxy Meprobamate itself is a major metabolite of Meprobamate, a well-known anxiolytic drug used for the treatment of anxiety disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Meprobamate-d4 involves the incorporation of deuterium into the Hydroxy Meprobamate molecule. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents. The specific synthetic route may vary depending on the desired isotopic purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Hydroxy Meprobamate-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group can be reduced back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carbonyl compounds, while reduction can regenerate the hydroxyl group.
Aplicaciones Científicas De Investigación
Hydroxy Meprobamate-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanisms, and kinetics of chemical compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of Hydroxy Meprobamate in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Meprobamate and its metabolites.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Meprobamate.
Mecanismo De Acción
Hydroxy Meprobamate-d4 exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding leads to inhibitory effects on neurons, reducing neuronal excitability and producing anxiolytic effects. The compound affects multiple sites in the central nervous system, including the thalamus and limbic system, and inhibits multineuronal spinal reflexes .
Comparación Con Compuestos Similares
Meprobamate: The parent compound, used as an anxiolytic drug.
Meprobamate-d7: Another deuterated analogue with seven deuterium atoms.
Meprobamate-d3: A deuterated analogue with three deuterium atoms.
Comparison: Hydroxy Meprobamate-d4 is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. Compared to other deuterated analogues, this compound offers a balance between isotopic enrichment and structural similarity to the parent compound, making it a valuable tool in research .
Propiedades
Número CAS |
1794793-28-4 |
|---|---|
Fórmula molecular |
C9H18N2O5 |
Peso molecular |
238.276 |
Nombre IUPAC |
[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-4-hydroxy-2-methylpentyl] carbamate |
InChI |
InChI=1S/C9H18N2O5/c1-6(12)3-9(2,4-15-7(10)13)5-16-8(11)14/h6,12H,3-5H2,1-2H3,(H2,10,13)(H2,11,14)/i4D2,5D2 |
Clave InChI |
KYFPTQOMOYSVDJ-CQOLUAMGSA-N |
SMILES |
CC(CC(C)(COC(=O)N)COC(=O)N)O |
Sinónimos |
2-[[(Aminocarbonyl)oxy]methyl]-2-methyl-1,4-pentanediol 1-Carbamate-d4; Carbamic Acid 2-(2-Hydroxypropyl)-2-methyltrimethylene Ester-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)



![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3](/img/structure/B587657.png)




![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)
